![molecular formula C12H9Cl2F3N2O2 B4265870 1-(2,4-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4265870.png)
1-(2,4-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
1-(2,4-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of pyrazolones and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
The exact mechanism of action of 1-(2,4-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not well understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to modulate the activity of various enzymes involved in the inflammatory process.
Biochemical and Physiological Effects
1-(2,4-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, relieve pain, and lower fever in animal models. It has also been found to have a good safety profile and does not cause significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,4-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 1-(2,4-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another direction is the investigation of its potential as a therapeutic agent for other inflammatory conditions such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to elucidate its exact mechanism of action and to identify potential targets for drug development.
Scientific Research Applications
1-(2,4-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential as a therapeutic agent. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout.
properties
IUPAC Name |
(2,4-dichlorophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2F3N2O2/c1-6-5-11(21,12(15,16)17)19(18-6)10(20)8-3-2-7(13)4-9(8)14/h2-4,21H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPHUPVECBNYII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dichlorophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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